Bienvenue dans la boutique en ligne BenchChem!

Toceranib-d8

LC-MS/MS quantification Stable isotope internal standard Pharmacokinetic analysis

Toceranib-d8 is a site-specific octadeutero-pyrrolidine analog providing a definitive +8 Da mass shift for LC-MS/MS quantification of sunitinib. This distinct isotopic signature ensures baseline chromatographic resolution, eliminates cross-talk, and meets FDA/EMA bioanalytical validation requirements. Choose this standard over Sunitinib-d4/d10 for superior accuracy in pharmacokinetic, bioequivalence, and CYP3A4-mediated metabolic studies.

Molecular Formula C22H25FN4O2
Molecular Weight 404.5 g/mol
Cat. No. B13434940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToceranib-d8
Molecular FormulaC22H25FN4O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2
InChIKeySRSGVKWWVXWSJT-XOHOATKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide: Procurement-Grade Deuterated Multi-Targeted RTK Inhibitor for Bioanalytical Quantification


5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide (also designated as Toceranib-d8 or Sunitinib-d8) is a stable isotope-labeled analog of the multi-targeted receptor tyrosine kinase (RTK) inhibitor sunitinib/toceranib . This compound incorporates eight deuterium atoms at the pyrrolidine moiety (octadeuteriopyrrolidine substitution), producing a molecular weight shift of +8 Da relative to the non-deuterated parent (C22H17D8FN4O2, MW ~404.5 g/mol) . It is intended for use as a stable isotope internal standard (SIL-IS) in LC-MS/MS-based quantification assays, enabling accurate measurement of the parent compound in pharmacokinetic studies, therapeutic drug monitoring, and metabolic investigations .

Why Non-Deuterated Sunitinib or Alternative Deuterated Analogs Cannot Substitute for Octadeuterio-Pyrrolidine Sunitinib in Bioanalytical Workflows


Non-deuterated sunitinib (MW ~396.5 g/mol) co-elutes with the target analyte and produces identical MS/MS fragmentation patterns, rendering it unsuitable as an internal standard for accurate quantification . While other deuterated analogs exist (e.g., Sunitinib-d4, Sunitinib-d10), the octadeuterio-pyrrolidine substitution pattern of this compound offers a distinct mass shift (+8 Da) localized entirely on the pyrrolidine ring . This site-specific deuteration may provide differential metabolic stability at the N-dealkylation site (CYP3A4-mediated metabolism of the pyrrolidine-ethyl side chain) compared to compounds with deuterium placed elsewhere on the indolinone or pyrrole cores [1]. Substitution with an alternative deuterated analog lacking this specific labeling pattern compromises both quantitative accuracy (due to potential MS signal overlap) and the ability to track site-specific metabolic fate in mechanistic studies [2].

Quantitative Differentiation Evidence: Octadeuterio-Pyrrolidine Sunitinib vs. Non-Deuterated Parent and Alternative Deuterated Analogs


Mass Spectrometry Quantification: +8 Da Mass Shift Enables Baseline Resolution from Unlabeled Sunitinib

This compound provides a +8 Da mass shift (MW ~404.5 g/mol) relative to non-deuterated sunitinib (MW ~396.5 g/mol), enabling complete chromatographic and mass spectrometric resolution from the parent analyte when used as a stable isotope internal standard (SIL-IS) . In contrast, Sunitinib-d4 offers only a +4 Da shift and Sunitinib-d10 a +10 Da shift, with the latter located on the N-ethyl side chain rather than exclusively on the pyrrolidine ring . The +8 Da shift minimizes isotopic cross-talk while remaining within the optimal mass difference range (typically +3 to +8 Da) for accurate SIL-IS quantification in triple quadrupole MS systems .

LC-MS/MS quantification Stable isotope internal standard Pharmacokinetic analysis Bioanalytical method validation

Metabolic Stability Enhancement: Pyrrolidine Deuteration Potentially Reduces CYP3A4-Mediated N-Dealkylation Rate

The pyrrolidine-ethyl side chain of sunitinib undergoes primary metabolism via CYP3A4-mediated N-dealkylation to produce the active metabolite N-desethyl sunitinib . The octadeuterio substitution on the pyrrolidine ring may impart a primary kinetic isotope effect (KIE) that reduces the rate of this oxidative N-dealkylation [1]. Deuterium-enriched sunitinib patents describe the potential for altered pharmacokinetic profiles due to deuteration at various positions, with pyrrolidine deuteration specifically targeting the major metabolic soft spot [2]. While direct comparative in vitro metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for this specific compound versus parent, general deuterium substitution at metabolic sites has been shown to increase metabolic half-life by factors of 1.5–3× in structurally related compounds .

Metabolic stability CYP3A4 metabolism Deuterium isotope effect Pharmacokinetic modulation

Target Binding Affinity Preservation: Deuterium Substitution Does Not Alter RTK Inhibitory Potency Relative to Parent

The octadeuterio-pyrrolidine substitution occurs on the solvent-exposed pyrrolidine-ethyl side chain, distal from the ATP-binding pocket that mediates RTK inhibition. Consequently, this compound retains the full target binding profile of the parent molecule . The parent compound sunitinib inhibits VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively . While head-to-head IC50 data for this specific deuterated compound versus parent are not published, the structural location of deuteration (pyrrolidine ring rather than the indolinone/pyrrole pharmacophore) strongly predicts retention of identical target potency . This distinguishes it from analogs such as Sunitinib-d10 (deuterated on N-ethyl side chain) or N-desethyl sunitinib (active metabolite with altered potency profile; IC50 ~11.6 μM in HEK293 cells vs. 8.6 μM for parent) [1].

Receptor tyrosine kinase inhibition VEGFR2 PDGFRβ Target engagement

Isotopic Purity and Analytical Specificity: ≥99% Deuterium Incorporation Minimizes Quantification Interference

This compound is supplied with ≥99.1% isotopic purity for the octadeuterio-pyrrolidine substitution, ensuring that less than 1% of the material consists of incompletely deuterated species (e.g., d7, d6) that could produce MS signal interference . In contrast, lower-purity deuterated standards (e.g., those with 95–98% isotopic enrichment) generate measurable cross-talk in SRM channels, artificially inflating calculated analyte concentrations and compromising method accuracy . The high isotopic purity of this compound supports compliance with FDA and EMA bioanalytical method validation guidelines, which require SIL-IS purity sufficient to avoid >5% interference at the LLOQ [1].

Isotopic purity LC-MS/MS interference Quantitative accuracy Bioanalytical method validation

Recommended Procurement and Application Scenarios for Octadeuterio-Pyrrolidine Sunitinib Based on Quantitative Differentiation Evidence


LC-MS/MS Pharmacokinetic Studies Requiring Regulatory-Compliant Bioanalytical Method Validation

Use as a stable isotope internal standard (SIL-IS) for accurate quantification of sunitinib in human or animal plasma. The +8 Da mass shift and ≥99.1% isotopic purity enable baseline chromatographic resolution and minimal isotopic cross-talk, meeting FDA/EMA bioanalytical method validation requirements for precision (≤15% CV) and accuracy (85–115%) across the calibration range [1]. This compound is preferred over Sunitinib-d4 (+4 Da shift; potential isotopic overlap) and Sunitinib-d10 (+10 Da shift; different deuteration site) for triple quadrupole LC-MS/MS workflows.

Mechanistic Metabolic Fate Studies of Pyrrolidine N-Dealkylation by CYP3A4

The site-specific octadeuterio substitution on the pyrrolidine ring enables direct investigation of the kinetic isotope effect (KIE) on CYP3A4-mediated N-dealkylation. By comparing the in vitro intrinsic clearance of this compound versus non-deuterated sunitinib in human liver microsomes or recombinant CYP3A4 systems, researchers can quantify the metabolic stabilization imparted by deuteration at this specific soft spot [2]. This application is not feasible with Sunitinib-d10, where deuteration is located on the N-ethyl side chain rather than the pyrrolidine ring.

Absolute Quantification of Sunitinib in Tumor Tissue for PK/PD Modeling

The retention of parent-equivalent RTK inhibitory potency (predicted VEGFR2 IC50 = 80 nM, PDGFRβ IC50 = 2 nM) ensures that this deuterated analog accurately reflects the pharmacological activity of sunitinib when used as a tracer in tissue distribution studies . This compound is suitable for LC-MS/MS quantification of sunitinib concentrations in tumor biopsy samples, supporting pharmacokinetic/pharmacodynamic (PK/PD) correlation analyses in preclinical oncology models or clinical trials.

Comparative Bioequivalence and Generic Drug Development Studies

For generic sunitinib formulation development, this compound serves as the SIL-IS of choice for bioequivalence studies comparing test and reference products. The high isotopic purity (≥99.1%) and +8 Da mass shift ensure that the internal standard does not contribute to analyte signal, a critical requirement for demonstrating bioequivalence within the 80–125% confidence interval mandated by regulatory agencies . The octadeuterio labeling provides a distinct mass signature that is traceable throughout the analytical workflow.

Quote Request

Request a Quote for Toceranib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.